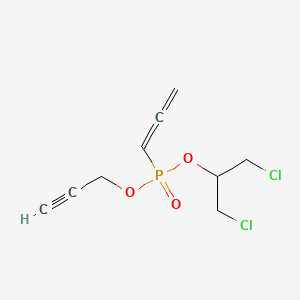
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester is an organophosphorus compound. This compound is characterized by the presence of a phosphonic acid group, which is bonded to a 1,2-propadienyl group, a 2-chloro-1-(chloromethyl)ethyl group, and a 2-propynyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester typically involves the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For example, trimethylphosphite can be converted to dimethyl methylphosphonate using methyl iodide as a catalyst . The reaction conditions usually involve heating the reactants under reflux to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis–Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The resulting esters can be further purified using techniques such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic esters. These products can be further utilized in different chemical and industrial applications.
Scientific Research Applications
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester involves its interaction with various molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it useful in coordination chemistry and catalysis. The ester groups can undergo hydrolysis to release the corresponding alcohols and phosphonic acid, which can then participate in further chemical reactions.
Comparison with Similar Compounds
Phosphonic acid, 1,2-propadienyl-, 2-chloro-1-(chloromethyl)ethyl 2-propynyl ester can be compared with other similar compounds such as:
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Diethyl phosphite: Another organophosphorus compound with different reactivity and applications.
Phosphorous acid: A related compound with different functional groups and chemical properties.
Properties
CAS No. |
83656-27-3 |
|---|---|
Molecular Formula |
C9H11Cl2O3P |
Molecular Weight |
269.06 g/mol |
InChI |
InChI=1S/C9H11Cl2O3P/c1-3-5-13-15(12,6-4-2)14-9(7-10)8-11/h1,6,9H,2,5,7-8H2 |
InChI Key |
ZOWHDSWYGHQUPD-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CP(=O)(OCC#C)OC(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















